molecular formula C14H14Cl2N2O2 B2726813 N-[Cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide CAS No. 1465339-09-6

N-[Cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide

Cat. No.: B2726813
CAS No.: 1465339-09-6
M. Wt: 313.18
InChI Key: HMLKMQMADSYQRP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. While the exact molecular structure analysis of “N-[Cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide” is not available, related compounds have been analyzed .

Scientific Research Applications

1. Colorimetric Sensing

A study by Younes et al. (2020) synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through acylation reactions. They discovered that a compound in this series, containing a 3,5-dinitrophenyl group, showed a drastic color transition from colorless to black in response to fluoride anion. This indicates potential applications in colorimetric sensing for fluoride anions in solutions (Younes et al., 2020).

2. Herbicidal Activity

Wang et al. (2004) explored 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates as herbicidal inhibitors. They identified that specific compounds in this class exhibited good herbicidal activities, highlighting the potential of cyano derivatives in the development of novel herbicides (Wang et al., 2004).

3. Insecticidal Activity

Abdel-Raheem et al. (2021) synthesized compounds starting from 3-cyano-4,6-distyrylpyridin-2(1H)-thione, leading to derivatives with high insecticidal activity. This suggests the potential of cyano derivatives in the development of insecticides (Abdel-Raheem et al., 2021).

4. Antimicrobial and Antibiofilm Properties

Limban et al. (2011) synthesized acylthioureas with various phenyl derivatives, including 3,5-dichlorophenyl. These compounds exhibited significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, known for biofilm growth. This research suggests the potential of such derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Safety and Hazards

Safety and hazard information is essential for handling and working with chemical compounds. While specific safety and hazard information for “N-[Cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide” is not available, related compounds have safety data sheets that provide information on hazards, precautions, and first-aid measures .

Future Directions

The future directions for research on “N-[Cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide” could involve further exploration of its synthesis, properties, and potential applications. Biocatalysis, for example, is a growing field that could provide new methods for synthesizing such compounds .

Properties

IUPAC Name

N-[cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c1-8-2-3-20-13(8)14(19)18-12(7-17)9-4-10(15)6-11(16)5-9/h4-6,8,12-13H,2-3H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLKMQMADSYQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC1C(=O)NC(C#N)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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